molecular formula C18H17N7O8S B270782 METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B270782
M. Wt: 491.4 g/mol
InChI Key: CVWNRUWIEPPGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with the thiophene ring. Common reagents used in these reactions include ethyl nitroacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The pyrazole rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Various organometallic reagents and catalysts.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and more complex pyrazole derivatives.

Scientific Research Applications

Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with various biological pathways. The pyrazole rings may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate is unique due to its dual pyrazole substitution on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N7O8S

Molecular Weight

491.4 g/mol

IUPAC Name

methyl 3-[(1-ethyl-4-nitropyrazole-3-carbonyl)-(2-ethyl-4-nitropyrazole-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H17N7O8S/c1-4-21-9-12(25(31)32)13(20-21)16(26)23(10-6-7-34-15(10)18(28)33-3)17(27)14-11(24(29)30)8-19-22(14)5-2/h6-9H,4-5H2,1-3H3

InChI Key

CVWNRUWIEPPGFC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N(C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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